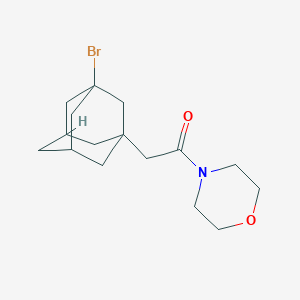![molecular formula C26H20N2O4S2 B12156372 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12156372.png)
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
- A pyrrolidine ring (a five-membered ring containing nitrogen) with a 1,3-dione (diketone) substituent.
- A benzothiazole ring fused to the pyrrolidine ring.
- A thiophene ring attached to the benzothiazole.
- A phenyl group with a prop-2-en-1-yloxy (allyloxy) substituent.
- This compound exhibits interesting structural features, which may contribute to its biological activity.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers often use a combination of organic synthesis techniques to assemble complex molecules.
- Industrial production methods would likely involve multi-step processes, including cyclization reactions, condensations, and functional group transformations.
Chemical Reactions Analysis
Oxidation: The pyrrolidine-2,3-dione moiety could undergo oxidation to form a lactone.
Reduction: Reduction of the carbonyl groups in the 1,3-dione could yield diol derivatives.
Substitution: The phenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions: These would vary depending on the specific reaction. For example, oxidation might involve mild oxidants like DMSO or more aggressive ones like KMnO₄.
Major Products: The exact products would depend on the reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: Researchers might study its reactivity, stereochemistry, and novel synthetic methodologies.
Biology and Medicine: Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).
Industry: Explore applications in materials science, such as organic electronics or catalysts.
Mechanism of Action
- Unfortunately, specific information about the mechanism of action for this compound is not readily available. It would require experimental studies and molecular modeling to understand its interactions with biological targets.
Comparison with Similar Compounds
- Similar compounds could include other pyrrolidine-based molecules with different substituents or variations in the benzothiazole or phenyl rings.
Uniqueness: Highlight its distinctive features, such as the combination of heterocyclic rings and the allyloxy substituent.
Remember that while I’ve provided an overview, further research and experimental work would be necessary to fully explore this compound’s properties and applications
Properties
Molecular Formula |
C26H20N2O4S2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H20N2O4S2/c1-3-12-32-17-9-7-16(8-10-17)22-21(23(29)19-5-4-13-33-19)24(30)25(31)28(22)26-27-18-11-6-15(2)14-20(18)34-26/h3-11,13-14,22,30H,1,12H2,2H3 |
InChI Key |
CSCHHWJIYKFXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B12156294.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12156295.png)
![4-phenyl-N-[3-(pyridin-4-ylcarbamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B12156299.png)
![N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12156310.png)
![1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12156315.png)
![ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12156319.png)
![5-(4-Tert-butylphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12156326.png)


![N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-sulfonamide](/img/structure/B12156342.png)

![N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine](/img/structure/B12156347.png)
![4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B12156353.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12156357.png)
